

# A Technical Guide to Polysulfide Elastomers: History, Chemistry, and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the history, synthesis, structure-property relationships, and modern advancements in the field of polysulfide elastomers. From their serendipitous discovery to their use in high-performance applications, this document delves into the core chemistry and material science of these unique sulfurcontaining polymers.

## A Historical Overview: From Accidental Discovery to Specialized Applications

The journey of polysulfide elastomers began in the 1920s with an accidental discovery by Dr. Joseph C. Patrick. While attempting to synthesize a novel antifreeze from ethylene dichloride and sodium polysulfide, he instead created a rubbery polymer with remarkable resistance to solvents. This marked the birth of the first commercially produced synthetic rubber in the United States.

The Thiokol Corporation was established in 1929 to commercialize this discovery, with the first product being named Thiokol A.[1] This early elastomer was a high-molecular-weight solid, synthesized via the condensation polymerization of dichloroalkanes with sodium polysulfide. While demonstrating excellent fuel and solvent resistance, these initial materials were challenging to process.



A significant breakthrough occurred with the development of liquid polysulfide polymers. This was achieved through a process of reductive cleavage of the high-molecular-weight polymer, resulting in lower-molecular-weight, thiol-terminated liquid polymers. These liquid polymers could be cured at ambient temperatures by oxidation of the terminal thiol groups, forming a durable, flexible elastomer. This innovation opened the door to a wide range of applications, particularly as sealants and adhesives.

Over the decades, polysulfide elastomers have found use in a variety of demanding fields:

- Aerospace: As sealants for fuel tanks and fuselage components, owing to their exceptional resistance to jet fuel and ability to withstand extreme temperatures and pressures.
- Construction: As durable and weather-resistant sealants for architectural joints, curtain walls, and insulating glass units.
- Dental Applications: As impression materials for creating accurate molds of teeth and gums.
- Industrial Applications: For lining chemical storage tanks, as gaskets and seals in contact with solvents, and in the manufacturing of printing rollers.

# The Chemistry of Polysulfide Elastomers: Synthesis and Curing

The fundamental chemistry of polysulfide elastomers revolves around the formation of disulfide (-S-S-) linkages in the polymer backbone.

### Synthesis of Liquid Polysulfide Polymers

The most common method for synthesizing the base liquid polysulfide polymer involves a twostep process:

High-Molecular-Weight Polymer Synthesis: The initial step is the condensation polymerization of an aliphatic dihalide with an aqueous solution of sodium polysulfide (Na<sub>2</sub>S<sub>×</sub>). A common dihalide used is bis(2-chloroethyl) formal. To introduce branching and control the final properties of the elastomer, a small amount of a tri-functional halide, such as 1,2,3-trichloropropane, is often included. This reaction is typically carried out as an aqueous dispersion polymerization.[2]



• Reductive Cleavage: The resulting high-molecular-weight polymer is then chemically reduced to form lower-molecular-weight, thiol-terminated liquid polymers. This is achieved by splitting the disulfide bonds using a mixture of sodium hydrosulfide (NaSH) and sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>). The molecular weight, and thus the viscosity of the final liquid polymer, can be controlled by adjusting the conditions of this cleavage reaction.

The general structure of a liquid polysulfide polymer is as follows:

HS-(R-S-S)n-R-SH

Where 'R' represents the organic group from the dihalide monomer.

### **Curing of Polysulfide Elastomers**

The liquid polysulfide polymers are converted into solid, elastic materials through a curing process, which involves the oxidation of the terminal thiol (-SH) groups to form disulfide (-S-S-) bonds. This process is also known as vulcanization.

A variety of oxidizing agents can be used for curing, with manganese dioxide (MnO<sub>2</sub>) being one of the most common for two-component sealant formulations. The curing reaction is typically carried out at ambient temperature. The curing agent is formulated into a separate paste (the accelerator or catalyst) which is mixed with the base polymer paste immediately before application.

The simplified curing reaction with manganese dioxide is:

 $2 R-SH + MnO_2 \rightarrow R-S-S-R + MnO + H_2O$ 

Other curing agents include calcium peroxide, sodium perborate, and dichromates. The choice of curing agent influences the cure rate and the final properties of the elastomer.

### **Structure-Property Relationships**

The versatility of polysulfide elastomers stems from the ability to tailor their properties by modifying their chemical structure.



Property	Structural Factor	Effect of Increase in Factor
Solvent & Chemical Resistance	Sulfur Content / Polysulfide Rank (x in -S×-)	Higher sulfur content leads to increased resistance to swelling by hydrocarbon solvents and fuels.
Flexibility & Low-Temp. Performance	Length of Aliphatic Group (R)	Longer, more flexible aliphatic groups between disulfide links improve low-temperature flexibility and reduce the glass transition temperature (Tg).
Hardness & Modulus	Crosslink Density	Increasing the amount of trifunctional monomer (e.g., 1,2,3-trichloropropane) increases crosslink density, leading to a harder, higher modulus, and less flexible elastomer with reduced elongation.
Viscosity of Liquid Polymer	Molecular Weight	Higher molecular weight liquid polymers have higher viscosity.
Tensile Strength & Elongation	Molecular Weight & Crosslink Density	Tensile strength and elongation are optimized at a specific balance of molecular weight and crosslink density.  Very high crosslinking can lead to brittleness.

## **Quantitative Data on Polysulfide Elastomers**

The following tables summarize typical quantitative data for various polysulfide elastomers. It is important to note that specific values can vary significantly depending on the formulation, including the type and amount of fillers, plasticizers, and curing agents used.

Table 1: Typical Physical and Mechanical Properties of Cured Polysulfide Sealants



Property	Typical Value	ASTM Test Method
Hardness (Shore A)	20 - 50	C661
Tensile Strength (MPa)	0.7 - 2.5	D412
Elongation at Break (%)	250 - 600	D412
Movement Capability (%)	±25	C719
Service Temperature Range (°C)	-54 to +121	-

Table 2: Typical Resistance to Various Chemicals (Qualitative)

Chemical Class	Resistance
Aliphatic Hydrocarbons (e.g., gasoline, jet fuel)	Excellent
Aromatic Hydrocarbons (e.g., toluene, xylene)	Good
Ketones (e.g., acetone, MEK)	Good
Esters (e.g., ethyl acetate)	Good
Dilute Acids & Alkalis	Good to Excellent
Water	Excellent

### **Experimental Protocols**

This section provides an overview of key experimental procedures for the synthesis and characterization of polysulfide elastomers.

### **Laboratory Synthesis of a Liquid Polysulfide Polymer**

Objective: To synthesize a thiol-terminated liquid polysulfide polymer via condensation polymerization and reductive cleavage.

Materials:



- Bis(2-chloroethyl) formal
- 1,2,3-trichloropropane
- Sodium polysulfide (Na<sub>2</sub>S<sub>x</sub>) solution
- Sodium hydrosulfide (NaSH)
- Sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>)
- Deionized water
- Dispersing agent (e.g., magnesium hydroxide)

#### Procedure:

- Polymerization:
  - Prepare an aqueous dispersion of magnesium hydroxide.
  - Add the sodium polysulfide solution to a jacketed reaction vessel equipped with a stirrer, condenser, and thermometer.
  - Slowly add a mixture of bis(2-chloroethyl) formal and 1,2,3-trichloropropane to the reaction vessel with vigorous stirring to form an emulsion.
  - Heat the reaction mixture to 70-80°C and maintain for 2-3 hours to complete the polymerization. A high-molecular-weight polymer latex will be formed.
- Reductive Cleavage:
  - Cool the latex to 50-60°C.
  - Add a solution of sodium hydrosulfide and sodium sulfite to the latex.
  - Heat the mixture to 80-90°C and stir for 1-2 hours to effect the cleavage of disulfide bonds.
- Work-up:



- Cool the reaction mixture and allow the polymer to settle.
- Decant the aqueous layer.
- Wash the polymer multiple times with hot water to remove residual salts and impurities.
- Dry the liquid polymer under vacuum at a moderately elevated temperature.

### **Curing of a Two-Component Polysulfide Sealant**

Objective: To prepare and cure a two-component polysulfide sealant.

#### Materials:

- Liquid polysulfide polymer (from 5.1)
- Manganese dioxide (active grade)
- Plasticizer (e.g., a phthalate ester)
- Adhesion promoter (e.g., a silane)
- Filler (e.g., calcium carbonate, carbon black)
- Thixotropic agent (e.g., fumed silica)

#### Procedure:

- Base Component Formulation:
  - In a planetary mixer, blend the liquid polysulfide polymer with the plasticizer, adhesion promoter, and fillers until a homogeneous paste is formed.
  - Add the thixotropic agent and continue mixing to achieve the desired viscosity.
- Accelerator Component Formulation:
  - In a separate mixer, disperse the manganese dioxide in a portion of the plasticizer to form a paste.



- Mixing and Curing:
  - Mix the base component and the accelerator component in the specified weight ratio (e.g., 10:1) until the color is uniform.
  - Apply the mixed sealant to the desired substrate.
  - Allow the sealant to cure at ambient temperature and humidity. The curing time will depend on the specific formulation, temperature, and humidity.[3][4]

#### **Standard Test Methods for Characterization**

- ASTM C661 Standard Test Method for Indentation Hardness of Elastomeric-Type Sealants by Means of a Durometer: This method determines the indentation hardness of the cured sealant using a Shore A durometer. The durometer is pressed firmly against the surface of a cured sealant specimen, and the instantaneous reading is recorded.[5][6][7][8]
- ASTM C719 Standard Test Method for Adhesion and Cohesion of Elastomeric Joint Sealants Under Cyclic Movement: This is an accelerated laboratory procedure to evaluate the performance of a sealant in a joint subjected to cyclic movement, water immersion, and temperature changes. Sealant specimens are prepared between two substrates (e.g., glass, aluminum, concrete) and subjected to a series of conditions including water immersion, oven aging under compression, and cyclic extension and compression at various temperatures. The specimens are then visually inspected for adhesive or cohesive failure.[1][9][10][11]
- ASTM C1247 Standard Test Method for Durability of Sealants Exposed to Continuous
   Immersion in Liquids: This test method assesses the durability of a sealant and its adhesion
   to a substrate during continuous immersion in a liquid, often at an elevated temperature to
   accelerate aging. After a specified immersion period, the sealant specimens are subjected to
   cyclic movement and evaluated for adhesion loss.[12][13][14][15]

### **Modern Developments in Polysulfide Elastomers**

Research in polysulfide elastomers continues to evolve, focusing on improving performance, sustainability, and functionality.

### **Self-Healing Polysulfide Elastomers**



A significant area of recent research is the development of self-healing polysulfide elastomers. These materials are designed to intrinsically repair damage. The mechanism often relies on the dynamic nature of the disulfide bond. When a crack occurs, the disulfide bonds can break and then reform, either through thermal stimulus or at room temperature, restoring the material's integrity. This is a promising development for extending the service life of sealant and coating applications.

### **Alternative Curing Chemistries**

While manganese dioxide is an effective curing agent, there is interest in developing alternative curing systems due to environmental and health considerations associated with heavy metals. Research is exploring more environmentally friendly crosslinking chemistries, such as:

- Thiol-ene "Click" Chemistry: This involves the reaction of the thiol-terminated polysulfide polymer with a poly-functional alkene in the presence of a catalyst or UV light. This reaction is highly efficient and can proceed under mild conditions.[16]
- Oxidative Coupling: Using milder oxidizing agents or catalytic systems to promote the formation of disulfide bonds.

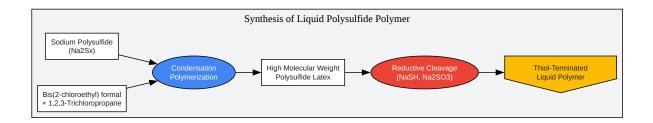
### **Polysulfide-Based Nanocomposites**

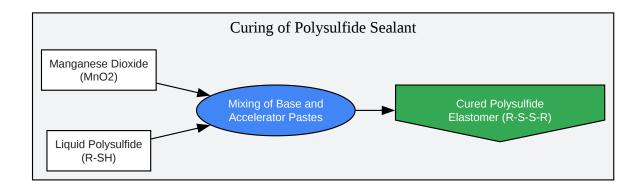
The incorporation of nanoscale fillers into polysulfide elastomers is another active area of research. Nanomaterials such as carbon nanotubes, graphene, and nanoclays can significantly enhance the mechanical properties, thermal stability, and barrier properties of the elastomer at very low loading levels. These nanocomposites have the potential for use in advanced aerospace and industrial applications where superior performance is required.

# Visualizing Polysulfide Elastomer Chemistry and Workflows

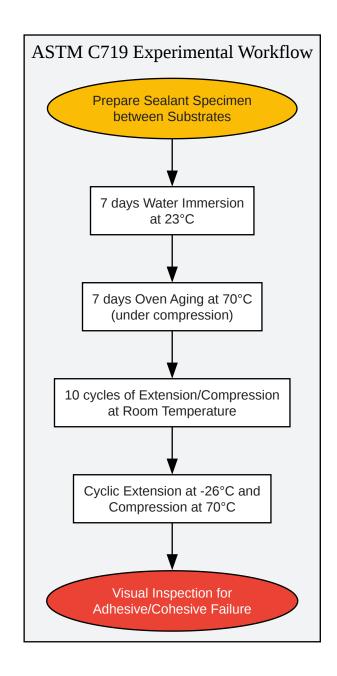
The following diagrams, generated using the DOT language, illustrate key concepts in the chemistry and testing of polysulfide elastomers.











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- To cite this document: BenchChem. [A Technical Guide to Polysulfide Elastomers: History, Chemistry, and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075076#the-history-and-development-of-polysulfide-elastomers]

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